N-Formyl 10-Oxo Docetaxel
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Overview
Description
N-Formyl 10-Oxo Docetaxel is a derivative of Docetaxel, which is a semisynthetic analogue of Paclitaxel. Docetaxel is widely used as an antineoplastic agent in the treatment of various cancers, including breast, head and neck, stomach, prostate, and non-small cell lung cancer . This compound is an impurity of Docetaxel and has a molecular formula of C39H43NO13 with a molecular weight of 733.8 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl 10-Oxo Docetaxel involves the N-formylation of Docetaxel. This process typically includes the use of formylating agents such as formic acid or formic acid derivatives in the presence of catalysts. The reaction is conducted under controlled conditions to ensure the selective formation of the N-formyl derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient conversion of Docetaxel to this compound .
Chemical Reactions Analysis
Types of Reactions
N-Formyl 10-Oxo Docetaxel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms .
Scientific Research Applications
N-Formyl 10-Oxo Docetaxel has several scientific research applications, including:
Biology: Studied for its biological activity and potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying the pharmacokinetics and pharmacodynamics of Docetaxel derivatives.
Industry: Utilized in the development and quality control of pharmaceutical formulations containing Docetaxel.
Mechanism of Action
N-Formyl 10-Oxo Docetaxel exerts its effects by interfering with the normal function of microtubule growth. It binds to microtubules and hyper-stabilizes their structure, preventing their depolymerization. This action disrupts the cell’s ability to use its cytoskeleton, leading to cell cycle arrest and apoptosis . The compound targets microtubules and pathways involved in cell division, making it effective in inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, widely used as an antineoplastic agent.
Paclitaxel: Another taxane derivative with similar antineoplastic properties.
Cabazitaxel: A semisynthetic derivative of Docetaxel with improved efficacy against certain cancer types.
Uniqueness
N-Formyl 10-Oxo Docetaxel is unique due to its specific formylation, which may impart distinct chemical and biological properties compared to its parent compound, Docetaxel. This uniqueness makes it valuable for studying the structure-activity relationships of taxane derivatives and for developing new therapeutic agents .
Properties
Molecular Formula |
C39H43NO13 |
---|---|
Molecular Weight |
733.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-formamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C39H43NO13/c1-20-24(51-35(48)30(45)28(40-19-41)22-12-8-6-9-13-22)17-39(49)33(52-34(47)23-14-10-7-11-15-23)31-37(5,32(46)29(44)27(20)36(39,3)4)25(43)16-26-38(31,18-50-26)53-21(2)42/h6-15,19,24-26,28,30-31,33,43,45,49H,16-18H2,1-5H3,(H,40,41)/t24-,25-,26+,28-,30+,31-,33-,37+,38-,39+/m0/s1 |
InChI Key |
ZTVQUNHGDZUXSD-CDPBSZNOSA-N |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC=O)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C |
Origin of Product |
United States |
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